3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure, combining an imidazole ring with a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide. This reaction typically occurs under mild conditions and can be facilitated by the presence of a base such as potassium carbonate . Another method involves the direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton .
Industrial Production Methods
Industrial production of this compound often employs scalable methods that ensure high yield and purity. One such method includes the vapor-phase reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide, which allows for continuous production and easy purification of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Radical Reactions:
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, ensuring the stability of the imidazo[1,2-a]pyridine scaffold .
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential activator of the glucagon-like peptide 1 receptor (GLP-1R), which plays a crucial role in glucose metabolism . The compound’s effects are mediated through the activation of this receptor, leading to increased secretion of GLP-1 and enhanced glucose responsiveness .
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
Uniqueness
3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogues, this compound exhibits a unique combination of stability and reactivity, making it particularly valuable in drug discovery and development .
Properties
Molecular Formula |
C8H4ClF3N2 |
---|---|
Molecular Weight |
220.58 g/mol |
IUPAC Name |
3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-4-13-7-5(8(10,11)12)2-1-3-14(6)7/h1-4H |
InChI Key |
IHMQARNEEOOYAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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